molecular formula C11H10BrN B1287881 1-(3-Bromophenyl)cyclobutane-1-carbonitrile CAS No. 29786-38-7

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1287881
CAS No.: 29786-38-7
M. Wt: 236.11 g/mol
InChI Key: DXDKVAHRJJAWOH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromophenyl group and a carbonitrile group. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Nitrile Introduction: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions with aromatic residues, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

    1-(4-Bromophenyl)cyclobutane-1-carbonitrile: Similar structure but with the bromine atom in the para position, which may affect its reactivity and interactions.

    1-(3-Chlorophenyl)cyclobutane-1-carbonitrile: Substitution of bromine with chlorine, leading to differences in chemical properties and biological activity.

    1-(3-Bromophenyl)cyclopentane-1-carbonitrile: Replacement of the cyclobutane ring with a cyclopentane ring, altering the compound’s steric and electronic characteristics.

Properties

IUPAC Name

1-(3-bromophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDKVAHRJJAWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590232
Record name 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-38-7
Record name 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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